molecular formula C19H19ClN2O3 B5716229 1,3-BENZODIOXOL-5-YL[4-(3-CHLOROBENZYL)PIPERAZINO]METHANONE

1,3-BENZODIOXOL-5-YL[4-(3-CHLOROBENZYL)PIPERAZINO]METHANONE

Cat. No.: B5716229
M. Wt: 358.8 g/mol
InChI Key: NOWWCHOJLCAFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-BENZODIOXOL-5-YL[4-(3-CHLOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzodioxole moiety linked to a piperazine ring, which is further substituted with a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BENZODIOXOL-5-YL[4-(3-CHLOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. The final step involves the attachment of the chlorobenzyl group under basic conditions, often using reagents such as sodium hydride (NaH) and dimethylformamide (DMF) as the solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1,3-BENZODIOXOL-5-YL[4-(3-CHLOROBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-BENZODIOXOL-5-YL[4-(3-CHLOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. In cancer research, it has been shown to target microtubules, leading to the disruption of microtubule assembly and inducing cell cycle arrest at the S phase . This ultimately results in apoptosis of cancer cells. The compound’s ability to modulate microtubule dynamics makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-BENZODIOXOL-5-YL[4-(3-CHLOROBENZYL)PIPERAZINO]METHANONE stands out due to its specific substitution pattern, which imparts unique biological activities. The presence of the chlorobenzyl group enhances its ability to interact with biological targets, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c20-16-3-1-2-14(10-16)12-21-6-8-22(9-7-21)19(23)15-4-5-17-18(11-15)25-13-24-17/h1-5,10-11H,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWWCHOJLCAFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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